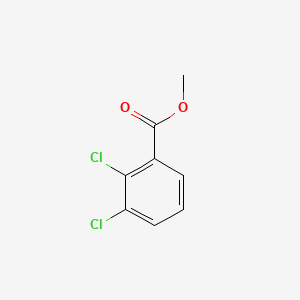

Methyl 2,3-dichlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVULUSGHFRDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062696 | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-54-6 | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3-dichloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,3-dichlorobenzoate from 2,3-dichlorobenzoic acid

This guide provides a comprehensive overview of the synthesis of Methyl 2,3-dichlorobenzoate, a key intermediate in the pharmaceutical and chemical industries. We will delve into the mechanistic underpinnings of the Fischer esterification reaction, provide a detailed and validated experimental protocol, and discuss essential safety and analytical considerations. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its dichlorinated phenyl ring and ester functionality make it a versatile starting material for introducing this specific substitution pattern into target structures. Notably, it is an important intermediate in the production of pharmaceuticals, including anti-inflammatory drugs and other biologically active compounds. The efficient and high-yielding synthesis of this compound is therefore of considerable interest.

The most common and economically viable method for the synthesis of this compound is the Fischer esterification of 2,3-dichlorobenzoic acid.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][3][4]

Mechanistic Insights: The Fischer Esterification Pathway

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[4] Understanding the mechanism is paramount to optimizing reaction conditions and achieving high yields. The reaction proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 2,3-dichlorobenzoic acid by a strong acid catalyst, typically sulfuric acid.[1][5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]

-

Nucleophilic Attack by Methanol : A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7][8]

-

Proton Transfer : A proton is transferred from the oxonium ion (the formerly alcohol oxygen) to one of the hydroxyl groups. This step is crucial as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[5]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][5]

-

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[1][5]

To drive the equilibrium towards the formation of the ester, it is essential to either use a large excess of the alcohol (methanol in this case) or to remove the water as it is formed.[1][7][9]

Experimental Protocol: A Validated Approach

This protocol is based on established literature procedures and has been optimized for both yield and purity.[10][11]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2,3-Dichlorobenzoic acid | ≥98% purity |

| Methanol | Anhydrous, ACS grade |

| Sulfuric Acid | Concentrated (95-98%) |

| Sodium Bicarbonate | Saturated aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous Sodium Sulfate | Granular |

| Ethyl Acetate | ACS grade |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 100 g (0.526 mol) of 2,3-dichlorobenzoic acid in 1 L of anhydrous methanol.[10][11]

-

Catalyst Addition : While stirring, slowly and cautiously add 20 mL of concentrated sulfuric acid to the solution.[10][11] The addition is exothermic and should be done in a well-ventilated fume hood.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[10][11] Continue to stir the reaction mixture at reflux overnight (approximately 12-16 hours). To drive the reaction to completion, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.[12][13][14][15]

-

Workup - Quenching and Extraction : After cooling the reaction mixture to room temperature, concentrate it using a rotary evaporator to remove the excess methanol.[10][11] Dilute the resulting residue with 1 L of ethyl acetate and 100 mL of water.[10][11] Transfer the mixture to a separatory funnel.

-

Washing : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.[10][11] The bicarbonate wash neutralizes any remaining acid.

-

Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[10][11]

-

Solvent Removal and Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10][11] The product, this compound, should be a white solid.[10][11] A typical yield for this procedure is around 92%.[10]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Analytical Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for confirming the structure of the product. The expected signals for this compound are a singlet for the methyl protons around 3.95 ppm and multiplets for the aromatic protons in the region of 7.27-7.66 ppm.[10][11]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the final product. A reverse-phase method with a suitable C18 column and a mobile phase of acetonitrile and water with an acid modifier is typically effective.

-

Mass Spectrometry (MS) : MS can confirm the molecular weight of the product (205.04 g/mol ).[16]

-

Melting Point : The melting point of the purified product can be compared to the literature value as a measure of purity.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,3-Dichlorobenzoic acid : Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19] Avoid breathing dust and ensure adequate ventilation.[17][18]

-

Concentrated Sulfuric Acid : Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[20][21][22][23] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Ethyl Acetate : Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[17][18][19][24]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reflux time. Use a Dean-Stark trap to remove water. |

| Loss of product during workup | Ensure complete extraction. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation. | |

| Impure Product | Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure completion. |

| Inadequate washing | Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities. | |

| Residual solvent | Ensure complete removal of the solvent on the rotary evaporator. The product can be further dried under high vacuum. |

Conclusion

The Fischer esterification of 2,3-dichlorobenzoic acid is a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently achieve high yields of a pure product. Careful attention to safety and the use of appropriate analytical techniques for characterization are essential for successful and reproducible results in a laboratory setting.

References

- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).

- Dean–Stark apparatus. Wikipedia.

- Why is sulfuric acid used in esterification? Quora. (2020-08-15).

- Fischer esterification reaction. BYJU'S.

- How concentrated sulfuric acid catalyzes Fischer esterification? Homework.Study.com.

- Dean-Stark Apparatus. Orick Médico Sarl.

- Use of concentrated sulfuric acid in Fischer esterification. Chemistry Stack Exchange. (2017-06-29).

- Sulphuric acid in esterification. Reddit. (2023-01-29).

- Esterification of Carboxylic Acids. YouTube. (2019-07-29).

- mechanism for the esterification reaction. Chemguide.

- Types of Organic Reactions- Esterification Using a Dean-Stark Trap.

- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. (2017-02-22).

- Fischer Esterification-Typical Procedures. OperaChem. (2024-01-05).

- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. (2025-05-22).

- Benzoic acid, 2,3-dichloro-, methyl ester Formula. ECHEMI.

- 2905-54-6|this compound|BLD Pharm.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-07).

- What are the synthesis and applications of 2,3-Dichlorobenzoic acid? Guidechem.

- SAFETY DATA SHEET. Chem Service. (2015-09-30).

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-10).

- Fischer Esterification.

- Fischer–Speier esterification. Wikipedia.

- This compound CAS#: 2905-54-6. ChemicalBook.

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (CN108947622A).

- Fischer Esterification. Organic Chemistry Portal.

- Methyl 2,5-dichlorobenzoate. SIELC Technologies. (2018-02-19).

- Preparation method of 2-amino-3-chlorobenzoic methyl ester. Google Patents. (CN103193666A).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).

- This compound (C8H6Cl2O2). PubChemLite.

- Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents. (US3703546A).

- Methyl 2,5-dichlorobenzoate. ResearchGate.

- Methyl 2,5-dichlorobenzoate. PMC - NIH.

Sources

- 1. byjus.com [byjus.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. echemi.com [echemi.com]

- 11. This compound CAS#: 2905-54-6 [m.chemicalbook.com]

- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 13. orickmedicosarl.com [orickmedicosarl.com]

- 14. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 15. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 16. 2905-54-6|this compound|BLD Pharm [bldpharm.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. quora.com [quora.com]

- 21. homework.study.com [homework.study.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. reddit.com [reddit.com]

- 24. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-bromo-3-nitropyridine, a key chemical intermediate in the pharmaceutical and fine chemical industries. With a focus on practical application and scientific integrity, this document delves into the detailed synthetic protocols, the rationale behind experimental choices, and a multi-faceted approach to its analytical characterization.

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-nitropyridine

2-Amino-5-bromo-3-nitropyridine, identified by CAS number 6945-68-2, is a pivotal building block in organic synthesis.[1] Its molecular architecture, featuring a pyridine ring substituted with an amino group, a bromine atom, and a nitro group, imparts a unique reactivity profile that is highly sought after.[2] The interplay of the electron-donating amino group and the electron-withdrawing nitro group, combined with the strategic placement of the bromine atom, makes this compound a versatile precursor for a variety of complex heterocyclic structures.[1]

Notably, it serves as a crucial intermediate in the synthesis of azaquinoxalinediones, compounds with potential therapeutic applications, and is instrumental in the production of 2,3-diaminopyridine, a precursor for dyes, agrochemicals, and other specialty chemicals.[1][2] The ability to reliably synthesize and characterize this compound with high purity is therefore of paramount importance for researchers and professionals in drug discovery and chemical development.[2]

Synthesis of 2-Amino-5-bromo-3-nitropyridine: A Detailed Protocol and Mechanistic Insight

The most common and effective route for the synthesis of 2-Amino-5-bromo-3-nitropyridine is through the electrophilic nitration of 2-amino-5-bromopyridine.[2][3] This reaction leverages a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid, under carefully controlled temperature conditions to ensure regioselectivity and minimize the formation of by-products.[2]

Reaction Scheme

Sources

A Comprehensive Spectroscopic Analysis of Methyl 2,3-dichlorobenzoate

Abstract

Methyl 2,3-dichlorobenzoate (CAS No: 2905-54-6) is a halogenated aromatic ester with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Accurate structural elucidation and purity assessment are critical for its effective use. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide offers an in-depth interpretation of the spectral data, grounded in fundamental chemical principles, and provides standardized protocols for data acquisition.

Molecular Structure

To facilitate the interpretation of spectroscopic data, particularly NMR, the atoms in this compound are systematically numbered. This numbering is used throughout the guide to correlate specific atoms with their spectral signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

¹H NMR Analysis

The proton NMR spectrum provides a distinct fingerprint of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons and the methyl ester group.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.66 | Doublet of doublets (dd) | 1.8, 7.8 | 1H | H6 |

| 7.60 | Doublet of doublets (dd) | 1.8, 7.8 | 1H | H4 |

| 7.27 | Triplet (t) | 7.8 | 1H | H5 |

| 3.95 | Singlet (s) | N/A | 3H | H8 (OCH₃) |

| Data sourced from ChemicalBook.[1] |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (H8): The three protons of the methyl group (OCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp singlet at 3.95 ppm, a typical region for methyl esters.[1]

-

Aromatic Protons (H4, H5, H6): The three protons on the aromatic ring exhibit a characteristic splitting pattern.

-

H5: This proton is coupled to both H4 and H6 with similar coupling constants, resulting in a triplet at 7.27 ppm (J = 7.8 Hz).[1]

-

H4 and H6: These protons are coupled to H5 (ortho-coupling, J ≈ 7.8 Hz) and to each other (meta-coupling, J ≈ 1.8 Hz). This results in two distinct doublet of doublets at 7.60 ppm and 7.66 ppm.[1] The downfield shift of these protons compared to H5 is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent chlorine atoms.

-

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~165 | C7 (C=O) | Typical range for an ester carbonyl carbon. |

| ~134 | C2/C3 | Aromatic carbons bearing chlorine atoms (quaternary). |

| ~132 | C1 | Quaternary carbon attached to the ester group. |

| ~131 | C6 | Aromatic CH carbon. |

| ~129 | C4 | Aromatic CH carbon. |

| ~127 | C5 | Aromatic CH carbon, often the most shielded in this pattern. |

| ~53 | C8 (OCH₃) | Typical range for a methyl ester carbon. |

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show eight distinct signals. The ester carbonyl carbon (C7) will be the most downfield signal. The four quaternary carbons (C1, C2, C3) will have their shifts influenced by the attached electronegative oxygen and chlorine atoms. The three protonated aromatic carbons (C4, C5, C6) will appear in the typical aromatic region (120-140 ppm), with their precise shifts determined by the combined electronic effects of the chloro and ester substituents. The methyl carbon (C8) will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2960 - 2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1730 | C=O Stretch | Ester (Strong, Sharp) |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1300 - 1100 | C-O Stretch | Ester |

| ~800 - 600 | C-Cl Stretch | Aryl Halide |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by a very strong and sharp absorption peak around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by C=C stretching bands between 1600-1450 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. The C-O single bond stretches of the ester will appear in the fingerprint region, typically between 1300-1100 cm⁻¹. Finally, the C-Cl bonds will give rise to absorptions in the lower frequency region, generally between 800-600 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Identity |

| 204/206/208 | [C₈H₆Cl₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 173/175/177 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 145/147 | [M - OCH₃ - CO]⁺ | Loss of methoxy radical and carbon monoxide |

| 109 | [C₆H₂Cl]⁺ | Loss of chlorine from the [C₆H₃Cl₂]⁺ fragment |

| Predicted data based on PubChemLite and common fragmentation patterns of benzoates.[2][3] |

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is of primary importance. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks at m/z 204, 206, and 208. This is because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. The relative intensities of the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[2]

-

Key Fragmentation Pathways: Electron ionization (EI) typically induces fragmentation. The most common fragmentation for a methyl ester is the loss of the methoxy radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion at m/z 173/175/177. This acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da) to give a fragment at m/z 145/147.[4]

Caption: Primary fragmentation pathway for this compound under EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Evo-synthesis. (n.d.). Buy 5-Chloro-2-hydroxybenzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylbenzoic acid, 2,3-dichlorophenyl ester - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

Rudd, H. (2020). Assessing the Vulnerability of Coastal Plain Groundwater to Flood Water Intrusion using High Resolution M. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Xuan, X., & Zhai, C. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1663-1668. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C₈H₆Cl₂O₂). Retrieved from [Link]

Sources

The Lynchpin of Synthesis: A Technical Guide to Methyl 2,3-Dichlorobenzoate as a Pharmaceutical Intermediate

This guide provides an in-depth technical exploration of methyl 2,3-dichlorobenzoate, a pivotal intermediate in modern pharmaceutical synthesis. Moving beyond a simple recitation of properties, we will dissect its strategic role, focusing on the synthetic pathway to the widely-used antiepileptic drug, Lamotrigine. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and quality control.

Introduction: The Strategic Importance of Dichlorinated Scaffolds

This compound is a substituted aromatic ester whose value lies in the specific reactivity imparted by its chlorine substituents. The electron-withdrawing nature of the halogens and the ester group deactivates the aromatic ring, making it susceptible to specific transformations that are fundamental to building complex molecular architectures. While seemingly a simple molecule, its true utility is revealed in its multi-step conversion to high-value active pharmaceutical ingredients (APIs).

This guide will use the synthesis of Lamotrigine as a central case study to illustrate the journey of this compound from a stable ester to a key precursor for a complex heterocyclic API. We will examine the critical transformations, the rationale behind procedural choices, and the analytical diligence required to ensure a robust and reproducible synthetic process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2905-54-6 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

The Synthetic Blueprint: From Ester to API

The industrial synthesis of Lamotrigine from a dichlorinated benzoic acid core is a well-established route, valued for its efficiency and scalability.[2][3] this compound serves as a stable, easily handled precursor to the more reactive species required for the synthesis. The overall pathway involves a series of deliberate chemical transformations, each with its own set of critical parameters.

This pathway highlights the logical progression from a stable ester to a highly functionalized triazine ring system. Each step is designed to install the necessary chemical motifs for the subsequent reaction, culminating in the final API.

In the Trenches: Experimental Protocols and Mechanistic Insights

A robust synthesis is built on well-understood and meticulously executed protocols. This section provides detailed methodologies for each key transformation, supported by an explanation of the underlying chemical principles.

Step 1: Saponification (Hydrolysis) of this compound

The first critical step is the conversion of the inert methyl ester into the corresponding carboxylate salt, which can then be acidified to yield 2,3-dichlorobenzoic acid. This is a standard saponification reaction.

Causality: Base-mediated hydrolysis is a robust and high-yielding method for cleaving methyl esters. The use of a water/methanol co-solvent system ensures the solubility of both the ester starting material and the sodium hydroxide reagent. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a solution of sodium hydroxide (1.2 eq) dissolved in a 3:2 mixture of water and methanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add concentrated hydrochloric acid while stirring until the pH of the solution is ~2. A white precipitate of 2,3-dichlorobenzoic acid will form.

-

Filter the solid precipitate, wash with cold water to remove residual salts, and dry under vacuum to yield the product.[4]

Step 2: Formation of 2,3-Dichlorobenzoyl Chloride

The carboxylic acid is activated by converting it to the highly reactive acyl chloride. This is a crucial step as acyl chlorides are much more electrophilic than their corresponding carboxylic acids, making them suitable for the subsequent cyanation reaction.

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion then attacks the carbonyl carbon in an Sₙ2-like fashion, displacing the leaving group and forming the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[5]

Protocol:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2,3-dichlorobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~2.0 eq) at room temperature.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The solid benzoic acid will dissolve as it is converted to the liquid acyl chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,3-dichlorobenzoyl chloride is often of sufficient purity to be used directly in the next step.[3][6]

Step 3: Cyanation via Rosenmund-von Braun Reaction

This is the key bond-forming step where the chloro group of the acyl chloride is replaced by a cyanide group, forming 2,3-dichlorobenzoyl cyanide. This introduces the nitrile functionality required for the final ring-forming sequence.

Causality: The classical method for this transformation is the Rosenmund-von Braun reaction, which uses a copper(I) cyanide (CuCN) salt.[7][8] The mechanism is thought to involve the oxidative addition of the aryl halide (or, in this case, the more reactive acyl chloride) to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination then yields the desired nitrile product.[7] The use of a high-boiling, polar aprotic solvent like toluene or xylene is necessary to achieve the high temperatures (160-165°C) required for the reaction to proceed efficiently.[3][9]

Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2,3-dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (CuCN, ~1.2 eq).[9]

-

Add a high-boiling solvent such as toluene.

-

Heat the mixture to 160-165°C and stir vigorously for 6-8 hours.[9]

-

Monitor the reaction by HPLC. Upon completion, cool the mixture to ~80°C.

-

Dilute the reaction mixture with toluene to dissolve the product and facilitate filtration.

-

Cool to room temperature and filter to remove the inorganic copper salts.

-

The filtrate is concentrated under reduced pressure, and the crude product can be crystallized from a solvent like petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide.[3][9]

Steps 4 & 5: Condensation and Cyclization to Lamotrigine

The final steps involve the reaction of the acyl cyanide with aminoguanidine, followed by an intramolecular cyclization to form the triazine ring of Lamotrigine.

Causality: The reaction begins with the nucleophilic attack of the aminoguanidine on the electrophilic nitrile carbon of 2,3-dichlorobenzoyl cyanide. This forms an intermediate Schiff base.[3][10] This condensation is typically carried out in the presence of a strong mineral acid like sulfuric acid.[11] The subsequent cyclization is often promoted by a base, which facilitates the ring-closing reaction to form the stable aromatic triazine system.[6]

Protocol (Condensed):

-

2,3-dichlorobenzoyl cyanide (1.0 eq) is reacted with an aminoguanidine salt (e.g., aminoguanidine bicarbonate, ~1.5-3.0 eq) in an aqueous mineral acid solution (e.g., sulfuric acid).[5][11]

-

The mixture is heated to 50-70°C for several hours to form the Schiff base intermediate.[11]

-

The intermediate is then cyclized. This can be achieved under various conditions, often involving a base like potassium hydroxide in a suitable solvent, to produce crude Lamotrigine.[6]

-

The final API is purified by recrystallization from a suitable solvent system to meet pharmaceutical-grade specifications.[6]

Process Control and Validation: A Self-Validating System

Trustworthiness in pharmaceutical synthesis is achieved through rigorous process control and analytical validation. Each step must be monitored to ensure the reaction has gone to completion and that impurities are identified and controlled.

Workflow for In-Process Control (IPC)

Sources

- 1. This compound CAS#: 2905-54-6 [m.chemicalbook.com]

- 2. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. WO2000035888A1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine - Google Patents [patents.google.com]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. phasetransfer.com [phasetransfer.com]

- 11. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

The Strategic Role of Methyl 2,3-Dichlorobenzoate in Lamotrigine Synthesis: A Technical Guide

This in-depth technical guide explores the pivotal, albeit indirect, role of Methyl 2,3-dichlorobenzoate in the synthesis of Lamotrigine, a frontline antiepileptic drug. While not a direct precursor in the most conventional synthetic routes, this compound serves as a strategic starting material for the generation of a key intermediate, 2,3-dichlorobenzoic acid. This guide will elucidate the chemical pathway from this compound to Lamotrigine, providing detailed experimental protocols, mechanistic insights, and a comprehensive analysis of the process for researchers, scientists, and professionals in drug development.

Introduction to Lamotrigine and its Synthetic Landscape

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a widely prescribed anticonvulsant medication also utilized in the management of bipolar disorder.[1] The core structure of Lamotrigine, featuring a dichlorophenyl group attached to a diaminotriazine ring, necessitates a robust and efficient synthetic strategy. A survey of the existing literature and patent landscape reveals that the majority of industrial-scale syntheses of Lamotrigine converge on a common key intermediate: 2,3-dichlorobenzoyl cyanide.[1][2] This intermediate undergoes a condensation reaction with an aminoguanidine salt, followed by cyclization to yield the final Lamotrigine product.[2]

The choice of starting material for the synthesis of 2,3-dichlorobenzoyl cyanide is a critical factor influencing the overall efficiency, cost-effectiveness, and environmental impact of the Lamotrigine manufacturing process. While several starting points have been explored, including 2,3-dichlorotoluene and 2,3-dichloroiodobenzene, 2,3-dichlorobenzoic acid remains a prevalent and well-documented precursor.[2][3]

This compound: An Accessible Precursor to a Key Intermediate

This compound emerges as a valuable, readily accessible precursor to 2,3-dichlorobenzoic acid, the direct antecedent to the crucial 2,3-dichlorobenzoyl cyanide intermediate. The strategic advantage of utilizing this compound lies in its straightforward conversion to 2,3-dichlorobenzoic acid through a well-established hydrolysis reaction.

The Hydrolysis of this compound to 2,3-Dichlorobenzoic Acid

The transformation of this compound to 2,3-dichlorobenzoic acid is typically achieved through base-catalyzed hydrolysis. This reaction is both high-yielding and operationally simple, making it an attractive initial step in a multi-stage synthesis of Lamotrigine.

Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize 2,3-Dichlorobenzoic acid from this compound.

Materials:

-

This compound

-

Methanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1 mol/L

-

Ethanol, 50% aqueous solution

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.13 mol) in methanol (162.5 mL).[3]

-

Prepare a solution of potassium hydroxide (0.162 mol) in methanol (117 mL).[3]

-

Slowly add the potassium hydroxide solution to the this compound solution with stirring.[3]

-

Heat the reaction mixture to reflux and maintain for 4 hours.[3]

-

After cooling to room temperature, acidify the reaction mixture with 1 mol/L hydrochloric acid.[3]

-

Pour the acidified solution into cold water (800 mL) to precipitate the product.[3]

-

Collect the solid product by suction filtration and wash with cold water.

-

Recrystallize the crude product from a 50% aqueous ethanol solution to yield pure 2,3-Dichlorobenzoic acid.[3]

Expected Yield: Approximately 91%.[3]

The Synthetic Pathway from 2,3-Dichlorobenzoic Acid to Lamotrigine

Once 2,3-dichlorobenzoic acid is obtained from the hydrolysis of this compound, the subsequent steps to Lamotrigine follow a well-trodden path in medicinal chemistry. This pathway involves the conversion of the carboxylic acid to an acid chloride, followed by cyanation to form the key intermediate, and finally, condensation and cyclization to yield Lamotrigine.

Caption: Synthetic pathway from this compound to Lamotrigine.

Conversion of 2,3-Dichlorobenzoic Acid to 2,3-Dichlorobenzoyl Chloride

The initial step in activating the carboxylic acid for subsequent nucleophilic substitution is its conversion to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride

Objective: To synthesize 2,3-Dichlorobenzoyl chloride from 2,3-Dichlorobenzoic acid.

Materials:

-

2,3-Dichlorobenzoic acid

-

Thionyl chloride

-

Inert atmosphere apparatus (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel equipped for an inert atmosphere, combine 2,3-Dichlorobenzoic acid with an excess of thionyl chloride.[2]

-

Heat the reaction mixture under reflux until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,3-Dichlorobenzoyl chloride.

Synthesis of the Key Intermediate: 2,3-Dichlorobenzoyl Cyanide

The formation of 2,3-dichlorobenzoyl cyanide is a critical step in the synthesis of Lamotrigine. This is typically achieved by reacting 2,3-dichlorobenzoyl chloride with a cyanide salt, most commonly cuprous cyanide (CuCN).[2][4]

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

Objective: To synthesize 2,3-Dichlorobenzoyl cyanide from 2,3-Dichlorobenzoyl chloride.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene

-

Petroleum ether

Procedure:

-

In a suitable reactor, combine 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (200.0 g).[2]

-

Heat the mixture to 160-165 °C and stir for 7 hours.[2]

-

Cool the mixture to 85 °C and add toluene (1200 ml).[2]

-

Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.[2]

-

Filter the inorganic salts and wash the filter cake with toluene.

-

Distill the toluene from the filtrate under reduced pressure.

-

Crystallize the crude product from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.[2]

Expected Yield: Approximately 94.2%.[2]

Final Steps: Condensation and Cyclization to Lamotrigine

The final stage of the synthesis involves the reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt (such as aminoguanidine bicarbonate) in the presence of an acid to form a Schiff base intermediate.[2] This intermediate then undergoes cyclization to form the 1,2,4-triazine ring of Lamotrigine.

Experimental Protocol: Synthesis of Lamotrigine

Objective: To synthesize Lamotrigine from 2,3-Dichlorobenzoyl cyanide.

Materials:

-

2,3-Dichlorobenzoyl cyanide

-

Aminoguanidine bicarbonate

-

Aqueous mineral acid (e.g., sulfuric acid)

-

Suitable solvent (e.g., an alkanol)

-

Strong base (for cyclization, e.g., potassium hydroxide)

Procedure:

-

React 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt in an aqueous mineral acid to produce the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[2]

-

Isolate the Schiff base intermediate.

-

Induce cyclization of the Schiff base by refluxing it in a suitable solvent in the presence of a strong base to produce crude Lamotrigine.

-

Purify the crude Lamotrigine by recrystallization.

Quantitative Data Summary

| Reaction Stage | Starting Material | Product | Reagents | Typical Yield | Reference |

| Hydrolysis | This compound | 2,3-Dichlorobenzoic acid | KOH, Methanol | ~91% | [3] |

| Chlorination | 2,3-Dichlorobenzoic acid | 2,3-Dichlorobenzoyl chloride | Thionyl chloride | High | [2] |

| Cyanation | 2,3-Dichlorobenzoyl chloride | 2,3-Dichlorobenzoyl cyanide | Cuprous cyanide | ~94.2% | [2] |

| Condensation & Cyclization | 2,3-Dichlorobenzoyl cyanide | Lamotrigine | Aminoguanidine salt, Acid, Base | Variable | [2] |

Conclusion

While this compound is not a direct precursor in the most widely recognized synthetic routes to Lamotrigine, it serves as a highly effective and accessible starting material for the synthesis of the key intermediate, 2,3-dichlorobenzoic acid. The hydrolysis of this compound is a high-yielding and straightforward reaction, providing a reliable entry point into the established synthetic pathway to Lamotrigine. This technical guide has detailed the complete synthetic journey from this compound to the final active pharmaceutical ingredient, offering valuable protocols and insights for researchers and professionals in the field of drug development and manufacturing. The strategic use of this starting material can contribute to a more efficient and economical overall synthesis of this important medication.

References

- Qian, Y., et al. (2020). Synthesis, characterization and anti-microbial activity of Lamotrigine and its thirteen novel ammonium salt complexes. Journal of Molecular Structure, 1202, 127259.

- Tessenderlo Chemie S.A. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. European Patent EP2024345B1.

-

Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]

-

New Drug Approvals. (2014). Lamotrigine, an antiepileptic. Retrieved from [Link]

- Tessenderlo Group. (2007). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. WIPO Patent WO2007138075A1.

Sources

- 1. mansapublishers.com [mansapublishers.com]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Dichlorobenzoate Isomers

For researchers, scientists, and drug development professionals navigating the complexities of aromatic chemistry, a deep understanding of isomeric reactivity is paramount. The substitution pattern on a benzene ring can dramatically alter a molecule's electronic and steric properties, thereby dictating its behavior in chemical reactions. This guide provides a comprehensive technical exploration of the reactivity of dichlorobenzoate isomers, offering insights into the principles that govern their chemical transformations and providing practical experimental guidance.

Introduction: The Significance of Dichlorobenzoate Isomers

Dichlorobenzoic acids and their corresponding esters are a class of organic compounds with significant applications in the pharmaceutical and agrochemical industries.[1] They serve as key building blocks in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to herbicides. The six positional isomers of dichlorobenzoic acid—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzoic acid—each possess a unique reactivity profile that is a direct consequence of the placement of the two chlorine atoms on the aromatic ring.[2] Understanding these nuances is critical for reaction design, optimization, and the prediction of product outcomes.[3]

This guide will delve into the fundamental electronic and steric effects that control the reactivity of these isomers, with a focus on two key reaction types: nucleophilic aromatic substitution (SNAr) and the hydrolysis of their corresponding esters.

The Decisive Role of Isomerism: Electronic and Steric Effects

The reactivity of dichlorobenzoate isomers is governed by a delicate interplay of electronic and steric effects imparted by the chlorine substituents and the carboxyl group.[4][5]

Electronic Effects

Chlorine is an electronegative atom that exerts a dual electronic influence on the benzene ring:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance. The inductive effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring more electron-deficient.[6]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. While the resonance effect of chlorine is weaker than its inductive effect, it still plays a role in directing incoming electrophiles and stabilizing intermediates.

The carboxyl group (-COOH) or its ester derivative (-COOR) is a strong electron-withdrawing group, primarily through its resonance effect. This deactivates the entire ring towards electrophilic substitution and further enhances its susceptibility to nucleophilic attack.[7]

The combined electronic effects of the two chlorine atoms and the carboxyl group determine the overall electron density and its distribution on the aromatic ring for each isomer. This, in turn, dictates the preferred sites and rates of reaction. For instance, in nucleophilic aromatic substitution, the presence of electron-withdrawing groups ortho and para to a leaving group (like a chlorine atom) significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[8][9]

Steric Hindrance

Steric hindrance arises from the spatial bulk of atoms or groups of atoms, which can impede the approach of a reagent to a reaction center.[10] In the context of dichlorobenzoate isomers, the chlorine atoms, particularly those in the ortho position to the carboxyl group or another chlorine, can create significant steric congestion.

This steric hindrance can:

-

Slow down reaction rates: By physically blocking the attack of a nucleophile or the approach of a solvent molecule.[10]

-

Influence regioselectivity: By favoring attack at less sterically hindered positions.

-

Affect conformational preferences: The steric clash between adjacent substituents can force the carboxyl group out of the plane of the benzene ring, which can, in turn, affect its electronic interaction with the ring.

The interplay of these electronic and steric factors results in a unique reactivity profile for each dichlorobenzoate isomer.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these principles, we will consider two important reactions: nucleophilic aromatic substitution and ester hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides.[11] The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The stability of this intermediate is the primary determinant of the reaction rate.

The reactivity of dichlorobenzoate isomers in SNAr reactions is highly dependent on the positions of the chlorine atoms relative to each other and to the electron-withdrawing carboxyl group. Isomers with a chlorine atom ortho or para to the carboxyl group are expected to be more reactive towards nucleophilic attack at that position, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the carboxyl group.

For example, in the case of 2,4-dichlorobenzoate, the chlorine at the 4-position is activated by the para-carboxyl group and the ortho-chlorine. The chlorine at the 2-position is activated by the ortho-carboxyl group and the meta-chlorine. The relative reactivity of these two positions will depend on the specific nucleophile and reaction conditions.

Logical Relationship: Factors Influencing SNAr Reactivity

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. differencebetween.com [differencebetween.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Methyl 2,3-Dichlorobenzoate: A Comprehensive Technical Guide on Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Active Pharmaceutical Ingredients (APIs)

In the realm of pharmaceutical development and organic synthesis, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. Methyl 2,3-dichlorobenzoate, a halogenated aromatic ester, serves as a critical intermediate in the synthesis of numerous target molecules. Its journey from a laboratory reagent to a component in a scaled-up process is dictated by its behavior in various chemical environments. This guide provides a deep dive into two of its most critical attributes: solubility and chemical stability. Here, we move beyond a simple recitation of data, offering instead a framework for analysis, explaining the causal relationships behind experimental design, and providing robust protocols for in-house validation.

Core Physicochemical Profile of this compound

This compound is a dichlorinated derivative of methyl benzoate. The presence of two chlorine atoms on the benzene ring and a methyl ester group defines its chemical reactivity and physical properties.

The molecule's structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a methyl carboxylate group at the 1 position. This substitution pattern, particularly the ortho and meta positioning of the chlorine atoms relative to the ester, creates steric and electronic effects that influence its interactions with solvents and its susceptibility to degradation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2905-54-6 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Appearance | White to yellow powder or crystals | |

| Melting Point | 33-38 °C | [4] |

| Boiling Point | 270 °C at 760 mmHg | [4] |

| IUPAC Name | This compound |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an API intermediate is a critical parameter that dictates its utility in synthesis, purification, and formulation. The molecular structure of this compound—a moderately polar ester functional group attached to a nonpolar dichlorinated benzene ring—suggests a complex solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the following:

-

Aqueous Solubility: Expected to be low. The hydrophobic nature of the dichlorobenzene ring will dominate, limiting its interaction with water molecules. While the ester group can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the rest of the molecule. For context, the related isomer methyl 2,5-dichlorobenzoate has an estimated water solubility of 89.75 mg/L at 25 °C[5].

-

Organic Solubility: Expected to be significantly higher in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, THF): Good solubility is predicted due to dipole-dipole interactions. Indeed, it is reported to be slightly soluble in Chloroform and Methanol[3].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the ester's oxygen atoms.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated, as the molecule's polarity from the ester group will hinder dissolution in purely nonpolar media.

-

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust experimental approach is necessary. The following protocol outlines a self-validating system for determining solubility in various solvents. The causality for key steps is explained to ensure methodological integrity.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).

Methodology: Isothermal Shake-Flask Method.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene).

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to an accurately known volume of each solvent in a sealed vial.

-

Causality: Using an excess of solid material is crucial to ensure that the solution reaches equilibrium saturation, which is visually confirmed by the presence of undissolved solid.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours).

-

Causality: Continuous agitation is required to facilitate the dissolution process and reach equilibrium. A 24-48 hour period is typically sufficient for most small molecules to achieve a stable saturated state. Preliminary experiments can be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

-

Withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Causality: Filtration is a critical step to remove all particulate matter, ensuring that the measured concentration reflects only the dissolved compound. Direct sampling without filtration would lead to erroneously high results.

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the sample to determine the concentration.

-

Causality: A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity and sensitivity[6][7].

-

Data Presentation:

Table 2: Solubility of this compound (Hypothetical Data)

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Water | 10.2 | < 0.1 |

| Methanol | 5.1 | ~25 |

| Chloroform | 4.1 | ~150 |

| Acetonitrile | 5.8 | ~80 |

| Toluene | 2.4 | ~45 |

Visualization of Experimental Workflow

Chemical Stability Assessment: A Forced Degradation Approach

Understanding the chemical stability of a compound is paramount for defining storage conditions, predicting shelf-life, and ensuring the safety and purity of synthetic intermediates and final products. The primary anticipated degradation pathway for this compound is the hydrolysis of its ester functional group.

Predicted Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions to yield 2,3-dichlorobenzoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving nucleophilic attack of a hydroxide ion at the carbonyl carbon[8]. Given the steric hindrance from the ortho-chloro substituent, the reaction rate might be slower than for unhindered esters, but it is still expected to be the dominant pathway under basic conditions[9].

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. While possible, it generally requires harsher conditions (higher temperatures, strong acids) compared to base-catalyzed hydrolysis.

-

-

Thermal Degradation: The compound is a solid with a relatively high boiling point, suggesting good thermal stability at ambient temperatures. Degradation would likely only occur at temperatures approaching its boiling point.

Experimental Protocol for Forced Degradation (Stress Testing)

A forced degradation study is an essential tool to identify potential degradation products and evaluate the intrinsic stability of a molecule.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Methodology: Solutions of the compound are subjected to harsh conditions, and the formation of degradants is monitored over time by a stability-indicating HPLC method.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., Acetonitrile).

-

Stress Conditions Setup:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with purified water.

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Thermal Stress: Store vials of the stock solution at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose the stock solution in a quartz cuvette or photostability chamber to a controlled light source (e.g., ICH option 1: UV/Vis light). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Incubation and Sampling:

-

Place all solutions (except the photolytic sample) in a temperature-controlled oven (e.g., 40-60 °C) to accelerate degradation.

-

Causality: Elevated temperature is used to accelerate slow reactions to an observable timeframe, following Arrhenius kinetics.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For the basic hydrolysis, which is expected to be fast, much shorter time points may be needed.

-

Immediately quench the reaction for hydrolytic samples by neutralizing the pH to prevent further degradation post-sampling.

-

-

Analysis:

-

Analyze all samples using a validated, stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is ideal for comparing the UV spectra of new peaks to the parent peak.

-

Causality: A stability-indicating method is the cornerstone of this protocol. Without it, one cannot distinguish between a loss of the parent compound and the appearance of specific degradants.

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the relative percentage of each new peak (degradant).

-

Identify the conditions under which the compound is least stable.

Visualization of Experimental Workflow

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazards: The compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation[12].

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. Ensure good ventilation or use local exhaust ventilation[13].

-

Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigeration. It should be stored away from incompatible materials such as strong oxidizing agents[14].

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents and container in accordance with local, regional, national, and international regulations[13].

Conclusion

This compound is a compound with anticipated low aqueous solubility and good solubility in moderately polar organic solvents. Its primary stability liability is expected to be hydrolytic degradation of the ester bond, particularly under basic conditions. While specific public data is limited, this guide provides the theoretical foundation and robust, field-tested experimental protocols for researchers to definitively characterize its solubility and stability profile. By employing these self-validating methodologies, scientists and drug developers can generate the reliable data needed to make informed decisions in process development, formulation, and manufacturing.

References

-

Sigma-Aldrich. this compound | 2905-54-6.

-

Chem Service. SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid methyl ester. (2015-09-30).

-

ECHEMI. 2905-54-6, Benzoic acid, 2,3-dichloro-, methyl ester Formula.

-

BLD Pharm. 2905-54-6|this compound.

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chlorobenzoate. (2009-09-22).

-

AERU. 2,5-dichlorobenzoic acid methyl ester.

-

ECHEMI. Benzoic acid, 2,4-dichloro-, methyl ester SDS, 35112-28-8 Safety Data Sheets.

-

The Good Scents Company. methyl 2,5-dichlorobenzoate, 2905-69-3.

-

CymitQuimica. CAS 2905-67-1: Methyl 3,5-dichlorobenzoate.

-

ChemicalBook. this compound CAS#: 2905-54-6.

-

SIELC Technologies. Methyl 2,5-dichlorobenzoate. (2018-02-19).

-

ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2025-08-08).

-

PubChemLite. this compound (C8H6Cl2O2).

-

Santa Cruz Biotechnology. this compound | CAS 2905-54-6.

-

PubChem. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947.

-

ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate.

-

OUCI. Photocatalytic degradation of Methyl Red and Methyl Blue dyes with doped-titanium dioxide nanoparticles in the presence of peroxymonosulfate oxidant.

-

MDPI. Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids.

-

ChemSpider Synthetic Pages. Methyl ester hydrolysis.

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020-07-19).

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 2905-54-6 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. methyl 2,5-dichlorobenzoate, 2905-69-3 [thegoodscentscompany.com]

- 6. Methyl 2,5-dichlorobenzoate | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Photocatalytic degradation of Methyl Red and Methyl Blue dyes with doped-titanium dioxide nanoparticles in the presence… [ouci.dntb.gov.ua]

- 11. Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids | MDPI [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist’s Guide to the Exploratory Reactions of Methyl 2,3-dichlorobenzoate

Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of Methyl 2,3-dichlorobenzoate, a versatile difunctional aromatic compound. We will dissect the molecule's electronic and steric properties to rationalize its behavior in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this substrate in complex molecule synthesis. The narrative moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and transformations of the ester moiety. Each section includes field-tested insights and detailed experimental workflows to ensure scientific integrity and reproducibility.

Foundational Analysis: The Molecular Profile of this compound

This compound (C₈H₆Cl₂O₂) is a substituted aromatic ester whose reactivity is dictated by the interplay of its three functional groups: two chlorine atoms and a methyl ester group.[1] Understanding their electronic and steric influence is paramount to predicting and controlling its chemical behavior.

-

Electronic Effects: Both chlorine atoms and the methyl carboxylate group (-COOCH₃) are electron-withdrawing via induction. This cumulative effect renders the benzene ring significantly electron-deficient (electrophilic). This electron deficiency is the primary driver for the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[2][3] The ester group, while inductively withdrawing, can also donate electron density through resonance, but its primary influence on the ring's reactivity in the context of SNAr is activational due to its overall electron-withdrawing nature.

-

Steric Hindrance: The substituents are positioned adjacently on the aromatic ring. The C2-chlorine is ortho to the ester, and the C3-chlorine is meta. This arrangement creates significant steric congestion around the C2 position and the ester carbonyl. This steric factor is a critical determinant in regioselective reactions, often directing incoming reagents to the less hindered C3-position or influencing the approach to the ester group itself.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.03 g/mol | [4] |

| Physical Form | White to yellow powder or crystals | |

| Melting Point | 33-38 °C | [5] |

| Boiling Point | 270 °C at 760 mmHg | [5] |

Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation

The electron-poor nature of the dichlorinated ring makes it an excellent substrate for SNAr reactions. This pathway is generally favored over electrophilic substitution.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]

Mechanism and Rationale

The viability of an SNAr reaction depends on three factors:

-

Ring Activation: The ring must be activated by electron-withdrawing groups (EWGs). This compound is well-activated by its two chloro-substituents and the ester group.

-

Good Leaving Group: A leaving group, typically a halide, must be present.

-

Strong Nucleophile: A potent nucleophile is required to attack the electron-deficient ring.

The presence of EWGs ortho or para to the leaving group is critical as they stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][7] In this compound, the ester group is ortho to the C2-Cl and meta to the C3-Cl. This positioning suggests that substitution at the C2 position might be electronically favored, but this is counteracted by steric hindrance.

Workflow: SNAr Reaction of this compound

The following diagram illustrates a typical workflow for an SNAr experiment.

Caption: General experimental workflow for SNAr reactions.

Protocol: Synthesis of Methyl 2-chloro-3-methoxybenzoate